molecular formula C9H9NOS B2796617 6-Methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 681286-58-8

6-Methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B2796617
CAS RN: 681286-58-8
M. Wt: 179.24
InChI Key: ICGCQATWKXCDDJ-UHFFFAOYSA-N
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Description

6-Methyl-2H-1,4-benzothiazin-3(4H)-one, commonly known as BMX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazinone ring and a methyl group at the sixth position. BMX has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • It has been studied for its behavior in acetylation and acetoxylation reactions. The compound, along with its derivatives, shows varying reactions when treated with different acetylating agents, leading to the formation of diverse acetoxy-compounds (Coutts & Pound, 1971).
    • Another study focused on its bromination and nitration, revealing the conditions for these chemical modifications (Hanson, Richards, & Rozas, 2003).
  • Energetic and Thermodynamic Studies :

    • A combined experimental and computational study explored the energetics of this compound, including its combustion energy and enthalpy of formation, both in condensed and gaseous phases (Miranda et al., 2011).
  • Synthesis of Derivatives and Analogues :

    • Research has been conducted on synthesizing derivatives of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one as thio analogues of natural hemiacetals, exploring the potential of these compounds in various applications (Sicker et al., 1994).
    • Another study synthesized and evaluated a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives for their antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Armenise et al., 2012).
  • Electrochemical Studies :

    • The electrochemical reduction of related compounds was studied, showcasing the synthesis possibilities and electrochemical behaviors of various benzothiazin-related molecules (Sicker et al., 1995).
  • Biological Activity Investigations :

    • Research on benzothiazin derivatives explored their reactions and potential biological activity, including antitumor and antimicrobial effects (Abbas & Farghaly, 2010).
  • Structural and Conformational Analysis :

    • The molecular structures and conformational behavior of benzothiazin-related compounds were investigated, providing insights into their physical and chemical characteristics (Rajnikant et al., 2004).

properties

IUPAC Name

6-methyl-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGCQATWKXCDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2H-1,4-benzothiazin-3(4H)-one

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